molecular formula C26H26N4O4 B1245317 (10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione

(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione

Cat. No.: B1245317
M. Wt: 458.5 g/mol
InChI Key: NPAAFPODGAKMTC-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CHO793076, also known as TP3076, is a hexacyclic camptothecin analog. It is an active drug and a major metabolite of TP300. This compound is known for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. CHO793076 has shown efficacy against cells expressing breast cancer resistance protein, making it a significant compound in cancer research .

Preparation Methods

The synthesis of CHO793076 involves multiple steps, starting from camptothecin. The synthetic route includes the formation of a hexacyclic structure through a series of chemical reactions. The industrial production of CHO793076 typically involves the use of advanced organic synthesis techniques to ensure high purity and yield. Specific details about the reaction conditions and reagents used in the synthesis are proprietary and not publicly available .

Chemical Reactions Analysis

CHO793076 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

CHO793076 has a wide range of scientific research applications, including:

Mechanism of Action

CHO793076 exerts its effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving the torsional strain that occurs during DNA replication and transcription. By inhibiting this enzyme, CHO793076 prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets and pathways involved in this process include the DNA topoisomerase I enzyme and the DNA replication machinery .

Comparison with Similar Compounds

CHO793076 is unique compared to other camptothecin analogs due to its hexacyclic structure and its efficacy against cells expressing breast cancer resistance protein. Similar compounds include:

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaene-5,9-dione

InChI

InChI=1S/C26H26N4O4/c1-3-5-6-10-29-14-27-18-8-7-9-19-21(18)23(29)15-12-30-20(22(15)28-19)11-17-16(24(30)31)13-34-25(32)26(17,33)4-2/h7-9,11,14,33H,3-6,10,12-13H2,1-2H3/t26-/m0/s1

InChI Key

NPAAFPODGAKMTC-SANMLTNESA-N

Isomeric SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=N3

Canonical SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)O)C4=N3

Synonyms

CH 0793076
CH-0793076
CH0793076

Origin of Product

United States

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